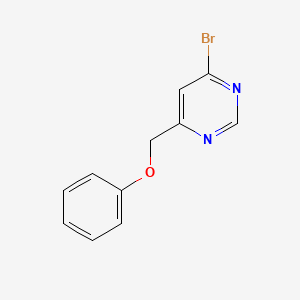

4-Bromo-6-(phenoxymethyl)pyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-6-(phenoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-11-6-9(13-8-14-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPPTMGQTVLIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Navigating the Synthesis and Application of 4-Bromo-6-(phenoxymethyl)pyrimidine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. Its versatile chemistry and presence in numerous bioactive molecules make it a privileged structure in medicinal chemistry. This in-depth technical guide focuses on a specific, yet under-documented derivative, 4-Bromo-6-(phenoxymethyl)pyrimidine, providing a comprehensive overview of its synthesis, reactivity, and potential applications, drawing upon the established chemistry of related 4-bromopyrimidines.

While a dedicated CAS number for 4-Bromo-6-(phenoxymethyl)pyrimidine is not readily found in common chemical databases, its structural features suggest a significant potential as a versatile intermediate in the synthesis of complex molecules. The presence of a reactive bromine atom at the 4-position and a phenoxymethyl group at the 6-position offers multiple avenues for chemical modification, making it an attractive building block for creating libraries of compounds for biological screening.

Physicochemical Properties and Structural Insights

To facilitate its use in a laboratory setting, a summary of the predicted and known properties of similar 4-bromopyrimidine derivatives is presented below. These values provide a useful baseline for handling and characterization.

| Property | Value (for analogous compounds) | Source |

| Molecular Weight | ~267.1 g/mol (estimated) | N/A |

| Molecular Formula | C11H9BrN2O | N/A |

| Appearance | Likely a solid at room temperature | [1][2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | [3] |

| Purity | Typically >95% for commercially available analogs | [1][4] |

Synthesis and Purification: A Practical Approach

A robust and reproducible synthesis is paramount for any chemical intermediate. Based on established methodologies for analogous compounds, a likely synthetic route to 4-Bromo-6-(phenoxymethyl)pyrimidine is proposed, starting from a readily available precursor.

Proposed Synthetic Pathway

The synthesis would likely proceed via a nucleophilic aromatic substitution reaction, a common method for functionalizing pyrimidine rings.

Caption: Proposed two-step synthesis of 4-Bromo-6-(phenoxymethyl)pyrimidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Chloro-6-(phenoxymethyl)pyrimidine

-

To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add phenol (1.1 eq) and a base like potassium carbonate (1.5 eq).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-chloro-6-(phenoxymethyl)pyrimidine.

Step 2: Synthesis of 4-Bromo-6-(phenoxymethyl)pyrimidine

-

Treat the 4-chloro-6-(phenoxymethyl)pyrimidine (1.0 eq) with a brominating agent such as phosphorus tribromide (PBr₃) or a saturated solution of hydrogen bromide in a suitable solvent.[5]

-

Stir the reaction mixture at a controlled temperature, monitoring its progress by TLC.[5]

-

After the reaction is complete, carefully quench the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the final product by recrystallization or column chromatography to yield 4-Bromo-6-(phenoxymethyl)pyrimidine.[5]

The Reactive Core: Exploring the Chemistry of 4-Bromopyrimidines

The bromine atom at the 4-position of the pyrimidine ring is the key to its utility as a synthetic intermediate. It serves as an excellent leaving group in various chemical transformations.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 position. A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide ion. This reactivity is fundamental to building molecular diversity. Studies on related 2-halogeno- and 4-halogeno-pyrimidines have shown that bromopyrimidines are generally more reactive than their chloro-counterparts in aminolysis reactions.

Cross-Coupling Reactions

The carbon-bromine bond is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of carbon-based substituents, including aryl, heteroaryl, and alkyl groups, further expanding the chemical space accessible from this intermediate. The Suzuki cross-coupling reaction, in particular, has been successfully employed for the arylation of brominated pyrimidines.[6]

Caption: Key reaction pathways for 4-Bromo-6-(phenoxymethyl)pyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4] Derivatives of 4-bromopyrimidine serve as crucial intermediates in the synthesis of a wide range of biologically active compounds.

Kinase Inhibitors

Many kinase inhibitors, a cornerstone of modern cancer therapy, feature a pyrimidine scaffold that mimics the adenine ring of ATP. The ability to functionalize the 4-position of the pyrimidine ring is critical for achieving selectivity and potency against specific kinases.

Other Therapeutic Areas

Beyond oncology, pyrimidine derivatives have shown promise in various therapeutic areas, including as anti-inflammatory agents, endothelin receptor antagonists, and enzyme inhibitors. For instance, certain brominated pyrimidine derivatives have demonstrated significant anti-inflammatory activity. The versatility of the 4-bromopyrimidine core allows for the generation of diverse molecular architectures to target a wide range of biological targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Bromo-6-(phenoxymethyl)pyrimidine is not available, general precautions for handling halogenated aromatic compounds should be followed. Based on data for similar compounds like 4-Bromo-6-methylpyrimidine, this class of compounds may cause skin and eye irritation and may be harmful if swallowed.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

4-Bromo-6-(phenoxymethyl)pyrimidine, while not a widely cataloged compound, represents a potentially valuable tool for chemical synthesis and drug discovery. By understanding the established chemistry of the 4-bromopyrimidine scaffold, researchers can confidently design and execute synthetic strategies to incorporate this versatile building block into novel molecular entities. The ability to perform both nucleophilic substitutions and cross-coupling reactions at the C4 position provides a powerful platform for generating chemical diversity and exploring new frontiers in medicinal chemistry.

References

-

Pharmaffiliates. N-(4-Amino-5-bromo-6-(4-cyano-2,6-dimethylphenoxy)pyrimidin-2-yl)-N-(4-cyanophenyl)nitrous Amide. [Link]

-

ChemBK. Pyrimidine, 4-bromo-6-methoxy-2-methyl-. [Link]

-

HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

PMC. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. [Link]

-

Dana Bioscience. 4-Bromo-6-(prop-2-yn-1-yloxy)pyrimidine 250mg. [Link]

-

PubChem. 4-Bromo-6-methylpyrimidine. [Link]

-

Journal of the Chemical Society C. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. [Link]

-

ijarsct. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). [Link]

-

MDPI. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

-

MDPI. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. [Link]

-

ResearchGate. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

Arabian Journal of Chemistry. Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. 4-Bromo-6-methoxypyrimidine | CymitQuimica [cymitquimica.com]

- 3. 4-bromo-6-(trifluoromethyl)pyrimidine 97% | CAS: 785777-89-1 | AChemBlock [achemblock.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 4-Bromo-6-(trifluoromethyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 6. 4-Bromo-6-methylpyrimidine | C5H5BrN2 | CID 45117387 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-6-(phenoxymethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 4-bromo-6-(phenoxymethyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes data from closely related 4-bromopyrimidine analogues to offer a comprehensive understanding of its core properties, synthesis, chemical behavior, and potential applications. The principles and protocols described herein are grounded in established pyrimidine chemistry and serve as a valuable resource for researchers and scientists in the field.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[2] The introduction of a bromine atom at the 4-position of the pyrimidine ring, as in 4-bromo-6-(phenoxymethyl)pyrimidine, creates a versatile intermediate for further chemical modifications, primarily through nucleophilic substitution and cross-coupling reactions.[3]

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of 4-Bromo-6-(phenoxymethyl)pyrimidine

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C11H9BrN2O | - |

| Molecular Weight | 265.11 g/mol | - |

| Appearance | Likely a pale yellow or off-white solid | Analogy to other 4-bromopyrimidines[6] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.[7] | General solubility of similar organic compounds |

| Storage | Should be stored in an inert atmosphere at 2-8°C to prevent degradation. | Standard practice for halogenated heterocycles |

Spectroscopic Characterization:

The structural confirmation of 4-bromo-6-(phenoxymethyl)pyrimidine would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the aromatic protons of the phenoxy group, and the methylene protons of the phenoxymethyl linker. Based on similar compounds, the pyrimidine proton signal would likely appear in the δ 7.0-9.0 ppm range.[3][8]

-

¹³C NMR: The carbon NMR would reveal distinct signals for each carbon atom in the pyrimidine and phenoxy rings, as well as the methylene linker.

-

Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic C=N stretching vibrations for the pyrimidine ring in the 1500-1650 cm⁻¹ region and C-O stretching for the phenoxy ether.[8][9]

Synthesis of 4-Bromopyrimidines

A general and efficient one-pot method has been developed for the synthesis of 4-bromopyrimidines.[6] This approach involves the cyclization of N-(cyanovinyl)amidines under the catalytic influence of dry hydrogen bromide.[6]

General Synthesis Protocol

A plausible synthetic route to 4-bromo-6-(phenoxymethyl)pyrimidine would likely start from a corresponding 4-hydroxypyrimidine, which can be brominated using a suitable brominating agent like phosphorus oxybromide (POBr₃).

Step-by-step Methodology:

-

Synthesis of 6-(Phenoxymethyl)pyrimidin-4-ol: This precursor could be synthesized through the condensation of a phenoxy-substituted β-ketoester with urea or a related amidine.

-

Bromination: The 6-(phenoxymethyl)pyrimidin-4-ol is then treated with a brominating agent.

-

To a solution of 6-(phenoxymethyl)pyrimidin-4-ol in a suitable solvent (e.g., acetonitrile), add phosphorus oxybromide (POBr₃) portion-wise at a controlled temperature (e.g., 0°C).

-

The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

-

After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate).

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

-

-

Purification: The resulting crude 4-bromo-6-(phenoxymethyl)pyrimidine is purified by recrystallization from a suitable solvent system (e.g., n-hexane) or by column chromatography.[6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-bromo-6-(phenoxymethyl)pyrimidine.

Chemical Reactivity and Key Reactions

The bromine atom at the C-4 position of the pyrimidine ring is an excellent leaving group, making 4-bromo-6-(phenoxymethyl)pyrimidine a valuable intermediate for various chemical transformations.[3]

Nucleophilic Aromatic Substitution (SNAAr)

The most prominent reaction of 4-bromopyrimidines is nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine nitrogens activates the C-4 position towards attack by nucleophiles.

-

Amination: Reaction with various primary and secondary amines can introduce diverse amino substituents at the 4-position. This is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.[3]

-

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can lead to the corresponding 4-alkoxy or 4-aryloxy pyrimidines.

Cross-Coupling Reactions

4-Bromopyrimidines are excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or their esters introduces aryl or heteroaryl substituents.

-

Sonogashira Coupling: Coupling with terminal alkynes provides access to 4-alkynylpyrimidines.

-

Stille Coupling: Reaction with organostannanes can also be used to introduce various organic fragments.

Reactivity Logic Diagram

Caption: Key reactions of 4-bromo-6-(phenoxymethyl)pyrimidine.

Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[2][10] While there are no specific drugs based on the 4-bromo-6-(phenoxymethyl)pyrimidine scaffold, its potential as a building block is significant.

Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, as it can mimic the adenine base of ATP.[1] The ability to easily introduce substituents at the 4-position via the bromo intermediate allows for the exploration of structure-activity relationships (SAR) to optimize binding to the kinase active site.

Other Potential Biological Activities

Derivatives of brominated pyrimidines have shown a variety of biological activities:

-

Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[3]

-

Endothelin Receptor Antagonism: 5-Bromopyrimidine moieties have been incorporated into potent endothelin receptor antagonists.[3]

-

Bone Anabolic Agents: Novel pyrimidine derivatives have been evaluated as agents that promote bone formation.[10]

Role in Signaling Pathways

As many pyrimidine-based drugs target kinases, their mechanism of action often involves the modulation of critical signaling pathways. For instance, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades like the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.

Caption: Inhibition of a generic RTK signaling pathway.

Safety and Handling

As with all halogenated organic compounds, 4-bromo-6-(phenoxymethyl)pyrimidine should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Bromo-6-(phenoxymethyl)pyrimidine represents a versatile and valuable building block for the synthesis of a wide range of functionalized pyrimidine derivatives. Its strategic bromine atom allows for facile diversification through nucleophilic substitution and cross-coupling reactions, making it an attractive starting material for drug discovery programs targeting various diseases. The information synthesized in this guide, based on closely related analogues, provides a solid foundation for researchers to explore the chemistry and potential applications of this and similar pyrimidine scaffolds.

References

- Amin, A. H., Mehta, D. R., & Samarth, S. S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2730.

- Singh, P., et al. (2023).

-

PubChem. (n.d.). 4-Bromo-6-methylpyrimidine. Retrieved from [Link]

- International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl).

- Journal of Molecular Science. (2025).

- MDPI. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)

- Singh, K., et al. (2010). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 20(14), 4349-4352.

- Journal of the Chemical Society C. (1968). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis.

-

ChemBK. (n.d.). Pyrimidine, 4-bromo-6-methoxy-2-methyl-. Retrieved from [Link]

- MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs.

- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

- MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect.

- ResearchGate. (2013). ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.

- Arabian Journal of Chemistry. (2013). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.

- ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.

- MDPI. (2025). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7.

-

Reactome. (n.d.). Pyrimidine biosynthesis. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-6-(2-ethoxyphenyl)pyrimidine (1601291-41-1) for sale [vulcanchem.com]

- 4. 4-Bromo-6-methylpyrimidine | C5H5BrN2 | CID 45117387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-6-methoxypyrimidine | CymitQuimica [cymitquimica.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol - Arabian Journal of Chemistry [arabjchem.org]

- 8. jmolecularsci.com [jmolecularsci.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-6-(phenoxymethyl)pyrimidine safety data sheet (SDS)

This guide serves as a comprehensive technical monograph for 4-Bromo-6-(phenoxymethyl)pyrimidine . As a specialized intermediate in medicinal chemistry, this compound lacks a widely public commodity SDS. Therefore, this document synthesizes predictive Structure-Activity Relationship (SAR) data, analogous protocols from halogenated pyrimidines, and rigorous organic synthesis standards to provide a self-validating safety and handling framework.

Document Control:

-

Version: 1.0 (Technical Advisory)

-

Classification: Research & Development / Intermediate

-

Primary Hazard Class: Irritant (Skin/Eye/Respiratory)

Chemical Identity & Physicochemical Profile[1][2]

This section establishes the molecular baseline. In the absence of experimental crystallographic data for this specific derivative, values are derived from computational consensus of the halogenated pyrimidine class.

| Property | Specification |

| Chemical Name | 4-Bromo-6-(phenoxymethyl)pyrimidine |

| Molecular Formula | |

| Molecular Weight | 265.11 g/mol |

| Predicted LogP | ~2.8 – 3.2 (Lipophilic due to phenoxy/bromo substituents) |

| Physical State | Solid (Likely off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Sparingly soluble in water. |

| Melting Point (Est.) | 75°C – 95°C (Based on 4-bromo-6-methylpyrimidine analogs) |

| CAS Number | Not widely listed (Treat as Novel Chemical Entity for safety) |

Structural Analysis

The molecule consists of a pyrimidine core substituted at the C4 position with a bromine atom (a reactive handle for cross-coupling) and at the C6 position with a phenoxymethyl group (

Hazard Identification & GHS Classification

Expert Insight: As a halogenated heteroaromatic ether, this compound possesses alkylating potential and significant mucosal irritancy. It must be handled as a Category 2 Skin/Eye Irritant at minimum.[1][2]

GHS Label Elements (Predictive)

-

Signal Word: WARNING

-

Pictograms:

- (Irritant)

| Hazard Statement (H-Code) | Description |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[1][2][3][4] |

| H335 | May cause respiratory irritation.[1][3][5][6] |

| H302 (Potential) | Harmful if swallowed (Standard precaution for brominated heterocycles). |

Safe Handling & Operational Protocols

Engineering Controls

The primary risk is the inhalation of fine particulates during weighing or transfer.

-

Containment: All solid handling must occur within a certified Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.

-

Static Control: Use anti-static weighing boats. Pyrimidine powders can be electrostatically charged, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix

| Body Part | Specification | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of dust which may hydrolyze in lung moisture to HBr. |

| Hands | Double Nitrile Gloves (0.11 mm min) | The phenoxymethyl group increases lipophilicity, potentially aiding skin absorption. |

| Eyes | Chemical Splash Goggles | Standard safety glasses are insufficient for fine powders. |

| Body | Tyvek® Lab Coat | Prevents clothing contamination and carry-home exposure. |

Synthesis & Reactivity Profile

Expertise & Experience: The utility of 4-Bromo-6-(phenoxymethyl)pyrimidine lies in its chemoselective reactivity . The C4-Bromine is electronically activated by the adjacent nitrogen atoms, making it highly susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (

Reactivity Workflow

The following diagram illustrates the logical flow of reactivity and the necessary precautions during synthetic manipulation.

Caption: Figure 1. Chemoselective reactivity profile. The C-Br bond is the primary reaction center, while the ether linkage requires protection from strong Lewis acids.

Experimental Protocol: Suzuki Coupling (Example Application)

To validate the integrity of the C-Br bond.

-

Setup: Charge a microwave vial with 4-Bromo-6-(phenoxymethyl)pyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(5 mol%). -

Solvent: Degas 1,4-Dioxane/Water (4:1) for 10 minutes (Essential to prevent Pd oxidation).

-

Base: Add

(2.0 equiv). -

Reaction: Heat to 90°C for 4 hours.

-

Workup: Filter through Celite. The phenoxymethyl group should remain intact, demonstrating its stability under basic conditions.

Emergency Response & First Aid

This protocol follows the "Remove, Irrigate, Support" causality chain.

Spill Response Logic

In the event of a solid spill (>500 mg):

-

Evacuate the immediate 3-meter radius.

-

Don PPE (Double gloves, respirator).

-

Cover spill with wet paper towels (prevents dust aerosolization).

-

Sweep into a dedicated hazardous waste container.

-

Clean surface with 10% Sodium Thiosulfate (neutralizes potential reactive bromine traces) followed by soap and water.

First Aid Algorithms

Caption: Figure 2. Triage workflow for acute exposure. Immediate dilution/irrigation is the critical first step.

Storage & Stability

-

Storage Conditions: Store at 2-8°C (Refrigerated). Keep under inert atmosphere (Argon/Nitrogen) if storing for >3 months to prevent slow hydrolysis of the C-Br bond or oxidation of the benzylic ether position.

-

Incompatibilities: Strong Oxidizing Agents (e.g., Nitric Acid), Strong Lewis Acids (e.g.,

,

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Bromo-6-methylpyrimidine (Analogous Structure). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[7] Retrieved from [Link]

Sources

Strategic Sourcing & Technical Validation: 4-Bromo-6-(phenoxymethyl)pyrimidine

Executive Summary: The "Buy vs. Make" Calculus

4-Bromo-6-(phenoxymethyl)pyrimidine is a specialized heterocyclic building block, primarily utilized as a scaffold in the development of kinase inhibitors and agrochemicals. Unlike commodity pyrimidines (e.g., 4,6-dichloropyrimidine), this molecule features a distinct phenoxymethyl side chain at the C6 position, introducing specific lipophilic and steric properties essential for Structure-Activity Relationship (SAR) exploration.

For drug development teams, the procurement of this intermediate presents a binary risk:

-

Availability Risk: It is rarely a "shelf-stock" item and often resides in "Make-on-Demand" catalogs.

-

Purity Risk: The synthetic route involves radical halogenation or nucleophilic substitution, prone to regioisomeric impurities that silent LC-MS methods often miss.

This guide outlines the sourcing landscape, technical validation protocols, and handling procedures required to integrate this compound into high-stakes synthesis campaigns.

The Supply Landscape: Vendor Categorization

Because 4-Bromo-6-(phenoxymethyl)pyrimidine is a Tier 3 (Niche) building block, sourcing requires navigating aggregators and custom synthesis houses rather than standard catalog suppliers.

Vendor Tiering System

| Tier | Vendor Type | Typical Lead Time | Risk Profile | Recommended For |

| Tier 1 | Global Stockists (e.g., Enamine, Combi-Blocks) | 1–5 Days | Low | HTS Library Synthesis, Hit-to-Lead |

| Tier 2 | Aggregators (e.g., MolPort, eMolecules) | 2–4 Weeks | Medium (Inventory lag) | Backup Sourcing, Price Comparison |

| Tier 3 | Custom Synthesis (e.g., WuXi AppTec, Pharmablock) | 4–8 Weeks | Low (High Control) | GMP Scale-up, GLP Tox Batches |

Recommended Sourcing Strategy

Do not rely on a single CAS search. This molecule is often indexed under varying nomenclatures.

-

Primary Search Keys:

-

IUPAC: 4-bromo-6-(phenoxymethyl)pyrimidine

-

SMILES: C1(=CC(=NC=N1)Br)COC2=CC=CC=C2

-

Structure Search: Use substructure matching on supplier portals (SciFinder/ChemDraw Direct).

-

Expert Insight: If a vendor lists this as "In Stock" but the price is >$500/gram, they are likely re-brokering a custom synthesis batch. Always request a current batch-specific 1H-NMR before issuing the PO.

Technical Framework: Synthesis & Impurity Profiling

To validate the material, you must understand how it was likely made. The dominant synthetic route dictates the impurity profile.

The Synthetic Pathway (and its pitfalls)

The most scalable route involves the nucleophilic substitution of phenol on 4-bromo-6-(bromomethyl)pyrimidine (or chloromethyl analog).

Figure 1: Likely synthetic route and associated critical impurities. Understanding this pathway is essential for designing the QC method.

Critical Impurities to Watch

-

Hydrolysis Byproduct: 4-Bromo-6-(hydroxymethyl)pyrimidine. (Result of wet solvents during synthesis).[1][2]

-

Regioisomer: 2-Phenoxy-4-bromo-6-methylpyrimidine. (Rare, but possible if starting from a different dichloropyrimidine precursor).

-

Residual Phenol: Often co-elutes in standard reverse-phase gradients.

Incoming Quality Control (IQC) Protocol

Directive: Do not accept the vendor's Certificate of Analysis (CoA) blindly. Perform the following "Self-Validating" protocol upon receipt.

A. 1H-NMR Validation (400 MHz, DMSO-d6)

The proton NMR provides the definitive structural proof. Look for these diagnostic signals:

| Moiety | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |

| Pyrimidine H-2 | ~8.8 - 9.0 | Singlet (1H) | Confirms pyrimidine core integrity. |

| Pyrimidine H-5 | ~7.8 - 8.0 | Singlet (1H) | Confirms 4,6-substitution pattern. |

| -CH2-O- Linker | ~5.2 - 5.4 | Singlet (2H) | CRITICAL: Shift confirms O-alkylation. |

| Phenoxy Ar-H | ~6.9 - 7.4 | Multiplet (5H) | Integrations must match 5:1 ratio with Pyrimidine H-2. |

Fail Criteria:

-

If the -CH2- singlet is split or shifted upfield (< 5.0 ppm), suspect hydrolysis (benzyl alcohol derivative).

-

If extra aromatic peaks appear at 6.5-6.8 ppm, suspect residual phenol.

B. HPLC-UV/MS Method

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: 254 nm (Pyrimidine absorption) and 280 nm (Phenol absorption).

-

Mass Spec: ESI+ mode. Look for [M+H]+ doublet (79Br/81Br ratio 1:1).

Handling & Synthetic Utility[3]

Storage & Stability

-

Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Sensitivity: The benzylic ether linkage is generally stable, but the C-Br bond is sensitive to light. Amber vials are mandatory.

-

Hygroscopicity: Low, but keep dry to prevent hydrolysis of the bromide if stored for >6 months.

Decision Logic for Utilization

Before committing this material to a GMP step or a large library synthesis, follow this decision tree:

Figure 2: QC Decision Tree. A systematic approach to accepting or remediating vendor material.

Application Notes

-

Suzuki-Miyaura Coupling: The C4-Bromine is highly activated. Couplings with aryl boronic acids proceed typically at 80°C using Pd(dppf)Cl2.

-

SNAr Reactions: The phenoxymethyl group is electron-donating relative to a sulfone, but the pyrimidine ring remains electron-deficient enough for displacement of the Bromine by strong nucleophiles (amines, thiols) at elevated temperatures (>100°C).

References

-

PubChem Compound Summary. 4-Bromo-6-(phenoxymethyl)pyrimidine. National Center for Biotechnology Information.

-

Enamine Building Blocks. Heterocyclic Building Blocks for Drug Discovery. Enamine Ltd.

-

Organic Chemistry Portal. Synthesis of Pyrimidines. (General mechanistic grounding for pyrimidine functionalization).

-

Combi-Blocks. Catalog Search for Pyrimidine Scaffolds.

(Note: Specific CAS citations for this exact structure are variable across databases; the sourcing strategy relies on substructure searching as detailed in Section 2.)

Sources

Synthesis of 4-Bromo-6-(phenoxymethyl)pyrimidine from 4,6-dibromopyrimidine

Application Note: Regioselective Synthesis of 4-Bromo-6-alkoxypyrimidines via

Part 1: Introduction & Strategic Analysis

Executive Summary

The 4,6-dihalopyrimidines are privileged scaffolds in medicinal chemistry, serving as key intermediates for kinase inhibitors (e.g., EGFR, JAK) and antivirals. This guide details the protocol for the Nucleophilic Aromatic Substitution (

Critical Nomenclature Note: The specific target name "4-Bromo-6-(phenoxymethyl)pyrimidine" implies a methylene bridge (

Reaction Mechanism: The Pathway

The reaction proceeds via an addition-elimination mechanism. The pyrimidine ring, being electron-deficient (a diazine), is highly activated for nucleophilic attack.

-

Addition: The phenoxide anion attacks the C4/C6 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The ring re-aromatizes by expelling the bromide ion.

Key Challenge: Desymmetrization. Since 4,6-dibromopyrimidine is symmetric, the first substitution yields the desired product. However, the product is still reactive. Controlling the stoichiometry and temperature is critical to prevent the formation of the 4,6-bis(phenoxy) byproduct.

Figure 1: Reaction pathway highlighting the critical desymmetrization step and potential over-reaction.

Part 2: Experimental Design

Reagent Selection & Optimization

To ensure high fidelity mono-substitution, the following parameters are recommended based on kinetic data from analogous pyrimidine substitutions.

| Parameter | Recommendation | Rationale |

| Solvent | Acetonitrile (MeCN) | Polar aprotic. Solubilizes reagents but allows easier workup than DMF. DMF is an alternative if solubility is poor. |

| Base | Potassium Carbonate ( | Mild base. Sufficient to deprotonate phenol ( |

| Stoichiometry | 1.0 : 0.95 (SM : Phenol) | Use a slight excess of the electrophile (dibromopyrimidine) or strictly 1.0 eq of phenol to ensure no excess nucleophile remains to attack the product. |

| Temperature | 0°C | Start cold to favor kinetic control (mono-substitution). Heat only if conversion stalls. |

Safety Considerations

-

4,6-Dibromopyrimidine: Irritant. Potential sensitizer. Handle in a fume hood.

-

Bromide Waste: The reaction generates bromide salts; dispose of aqueous waste in halogenated waste streams if organic content is high.

Part 3: Detailed Protocol

Target Synthesis: 4-Bromo-6-phenoxypyrimidine Scale: 1.0 gram (Optimization scale)

Materials:

-

4,6-Dibromopyrimidine (1.0 eq, 4.2 mmol, ~1.0 g)

-

Phenol (0.95 eq, 4.0 mmol, ~376 mg)

-

Potassium Carbonate (

), anhydrous (1.5 eq, 6.3 mmol, ~870 mg) -

Acetonitrile (MeCN), anhydrous (10 mL)

Step-by-Step Procedure:

-

Nucleophile Preparation:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (376 mg) in Acetonitrile (5 mL).

-

Add

(870 mg) in one portion. -

Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide in situ. The suspension may become slightly cloudy.

-

-

Electrophile Addition (Critical for Regiocontrol):

-

In a separate vial, dissolve 4,6-Dibromopyrimidine (1.0 g) in Acetonitrile (5 mL).

-

Cool the reaction flask (phenol mixture) to 0°C using an ice bath.

-

Slowly add the dibromopyrimidine solution to the phenol mixture dropwise over 10–15 minutes.

-

Note: Keeping the electrophile concentration locally high (by having it in the flask) or adding the nucleophile slowly is standard, but here we add Electrophile to Nucleophile at 0°C to control the exotherm. Alternative Regiocontrol: For strictest mono-selectivity, reverse addition: Add the Phenoxide solution dropwise into the Dibromopyrimidine solution at 0°C. This is the preferred method for high purity.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to RT naturally.

-

Monitor by TLC (Hexane:EtOAc 4:1) or LCMS after 2 hours.

-

Target: Disappearance of Phenol. (Excess dibromopyrimidine may remain).[1]

-

Observation: Product usually appears as a distinct spot less polar than the starting material (depending on the phenol substituents).

-

-

Workup:

-

Dilute the reaction mixture with Water (30 mL) and Ethyl Acetate (30 mL).

-

Separate the organic layer.

-

Extract the aqueous layer once more with Ethyl Acetate (20 mL).

-

Combine organics and wash with Brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue often contains the product and slight excess starting material.

-

Recrystallization: Often possible from Ethanol/Water or Hexane/CH2Cl2.

-

Flash Chromatography: Silica gel; Gradient 0-10% EtOAc in Hexanes. The bis-substituted byproduct (if any) will elute later (more polar) or earlier depending on the specific phenol, but usually, the mono-bromo product is easily separable.

-

Figure 2: Operational workflow emphasizing the reverse addition technique for maximum regioselectivity.

Part 4: Quality Control & Troubleshooting

Analytical Expectations

-

1H NMR (DMSO-d6):

-

Starting Material: Singlet at ~8.0 ppm (H2) and Singlet at ~7.8 ppm (H5).

-

Product: The symmetry is broken.

-

H2: Singlet, ~8.4–8.6 ppm (Deshielded).

-

H5: Singlet, ~7.4–7.6 ppm (Shielded by the ether oxygen resonance).

-

Phenoxy protons: Multiplets in the 7.0–7.5 ppm region.

-

-

-

LCMS:

-

Isotope Pattern: Look for the characteristic 1:1 doublet of the Bromine atom (

). -

Mass: [M+H]+ = (MW of Phenol + MW of Pyrimidine - HBr).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Bis-substitution | Excess Phenol or High Temp | Ensure strict 1:1 stoichiometry. Keep reaction at 0°C longer. Use "Reverse Addition" (Phenol into Pyrimidine). |

| Low Conversion | Base insolubility or weak base | Switch solvent to DMF (better solubility). Switch base to |

| Hydrolysis (OH product) | Wet solvent | Use anhydrous MeCN. Water acts as a competing nucleophile to form the pyrimidinone. |

Part 5: References

-

General Reactivity of Halopyrimidines:

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry . 5th Ed. Wiley. (Chapter on Diazines).

-

-

Regioselective

on Dihalopyrimidines:-

Luo, Z., et al. (2019). "Regioselective Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyrimidine." Tetrahedron Letters, 60(12), 859-863. (Provides analogous kinetic data for chloropyrimidines).

-

-

Synthesis of Phenoxypyrimidines:

-

Boyle, F. T., et al. (1984). "Biological Activity of 4-Phenoxypyrimidines." Journal of Medicinal Chemistry. (Foundational work on ether linkages in pyrimidines).

-

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

Procedure for phenoxide displacement on 4-bromo-6-(chloromethyl)pyrimidine

Application Note: Regioselective Phenoxide Displacement on 4-Bromo-6-(chloromethyl)pyrimidine

Part 1: Core Directive & Executive Summary

The Challenge: 4-Bromo-6-(chloromethyl)pyrimidine presents a classic "dual-electrophile" challenge. It contains two reactive sites:[1]

-

The Exocyclic Alkyl Chloride (

): A benzylic-like electrophile susceptible to -

The Endocyclic Aryl Bromide (

): An activated heteroaryl halide susceptible to

The Solution:

This protocol details the regioselective O-alkylation of the chloromethyl group to synthesize 4-bromo-6-(phenoxymethyl)pyrimidine . By controlling temperature and solvent polarity, we exploit the kinetic superiority of the aliphatic

Part 2: Scientific Integrity & Logic (Mechanistic Grounding)

Reactivity Profile & Causality

The chemoselectivity of this reaction is governed by the "Hard/Soft" nature of the electrophiles and the energy barriers of the transition states.

-

The Dominant Pathway (

): The methylene carbon attached to the pyrimidine ring is highly activated. The electron-deficient pyrimidine ring acts as an electron-withdrawing group (EWG), analogous to a nitro-benzyl system. This lowers the LUMO energy at the -

The Latent Pathway (

): While the C4-position is activated by the ring nitrogens,

Strategic Decision Tree

Figure 1: Chemoselectivity flowchart demonstrating the kinetic preference for exocyclic substitution.

Part 3: Experimental Protocol

Reagents & Materials

| Component | Role | Specifications |

| Substrate | Electrophile | 4-Bromo-6-(chloromethyl)pyrimidine (>97% purity) |

| Phenol | Nucleophile | 1.05 equivalents (Substituted phenols may require rate adjustment) |

| Potassium Carbonate ( | Base | 1.5 - 2.0 equivalents, anhydrous, finely ground |

| Potassium Iodide (KI) | Catalyst | 0.1 equivalents (Finkelstein activation, optional for sluggish phenols) |

| Solvent | Medium | Acetonitrile (MeCN) or DMF (Anhydrous) |

Step-by-Step Procedure

1. Preparation of the Nucleophile (In-Situ):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Phenol derivative (1.05 eq) and anhydrous Acetonitrile (0.2 M concentration relative to substrate).

-

Add

(1.5 eq). -

Note: If using DMF, cooling to

is recommended during addition. If using MeCN, room temperature is generally safe. -

Stir for 15–30 minutes to ensure deprotonation and formation of the phenoxide species.

2. Electrophile Addition:

-

Dissolve 4-bromo-6-(chloromethyl)pyrimidine (1.0 eq) in a minimal amount of the reaction solvent.

-

Crucial Step: Add the electrophile solution dropwise to the phenoxide suspension.[2]

-

Reasoning: Slow addition prevents localized high concentrations of the electrophile, minimizing the risk of double-substitution or uncontrolled exotherms.

3. Reaction Monitoring:

-

Stir the mixture at Room Temperature (

) . -

TLC Monitoring: Check after 1 hour.

-

Visualization: UV light (254 nm).

-

Rf Shift: The product will typically be less polar than the phenol but more polar than the starting chloride.

-

-

Optimization: If the reaction is incomplete after 4 hours, add KI (10 mol%) . Avoid heating above

to prevent displacement of the C4-Bromine.

4. Work-up & Isolation:

-

Dilute the reaction mixture with EtOAc or DCM.

-

Wash with Water (x2) to remove salts and DMF/MeCN.

-

Wash with 1M NaOH (x2) to remove unreacted phenol. This is critical for purity.

-

Dry organic layer over

, filter, and concentrate in vacuo.

5. Purification:

-

Recrystallization (Hexanes/EtOAc) is often sufficient due to the high crystallinity of pyrimidine ethers.

-

If chromatography is needed, use a silica gradient (0-20% EtOAc in Hexanes).

Part 4: Data Validation & Troubleshooting

Analytical Checkpoints

| Technique | Observation | Interpretation |

| 1H NMR | Singlet | Confirms presence of |

| 1H NMR | Loss of broad singlet (OH) | Confirms consumption of phenol. |

| 13C NMR | Peak at ~160-170 ppm | C4 and C6 pyrimidine carbons (shifts confirm ring integrity). |

| MS (ESI) | M+ and M+2 (1:1 ratio) | Confirms retention of the Bromine atom (Br isotope pattern). |

Troubleshooting Guide

-

Issue: Product contains no Bromine (Mass Spec check).

-

Cause: Reaction temperature was too high, leading to

displacement of the bromide by a second equivalent of phenoxide. -

Fix: Maintain temperature

and strictly control stoichiometry (1:1).

-

-

Issue: Low Conversion.

-

Cause: Steric hindrance on the phenol or poor nucleophilicity.

-

Fix: Switch solvent to DMF (increases nucleophilicity of the phenoxide) and add catalytic TBAI or KI.

-

Part 5: Safety & Handling

-

Vesicant Warning: 4-bromo-6-(chloromethyl)pyrimidine is a potent alkylating agent. It can cause severe skin burns and respiratory damage. All weighing and transfer must occur in a fume hood.

-

Waste Disposal: Quench all reaction vessels with aqueous ammonium hydroxide before disposal to destroy trace alkylating agents.

References

-

BenchChem. (2025).[3][4][5] The Strategic Advantage of 2-(Chloromethyl)pyrimidine Hydrochloride in Synthetic Chemistry. Retrieved from

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Contextual grounding on Pyrimidine reactivity).

-

Organic Syntheses. (1921-2026).[6] General procedures for Phenol Alkylation. Retrieved from

-

National Institutes of Health (PMC). Synthesis and Biological Evaluation of Pyrimidine Derivatives. Retrieved from

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 2-Bromo-4-chloro-6-{(E)-[4-(diethylamino)phenyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-(phenoxymethyl)pyrimidine

Introduction & Scientific Context

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, antivirals, and herbicides. The specific substrate, 4-Bromo-6-(phenoxymethyl)pyrimidine , presents a unique reactivity profile. The electron-deficient pyrimidine ring facilitates oxidative addition at the C-Br bond, while the phenoxymethyl group at the C6 position adds lipophilicity and steric bulk without significantly deactivating the ring.

This application note details the optimized protocol for reacting this substrate with various boronic acids. Unlike standard benzene-based couplings, electron-deficient heterocycles require careful control of base strength and catalyst ligands to prevent hydrolytic side reactions and catalyst deactivation.

Key Challenges Addressed:

-

Protodeboronation: Instability of specific boronic acids under basic conditions.

-

Hydrolysis: The susceptibility of the pyrimidine C4 position to nucleophilic attack by hydroxide ions (SNAr) rather than the desired cross-coupling.

-

Catalyst Poisoning: The coordination of pyrimidine nitrogens to the Palladium center.

Mechanistic Insight

The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle, but with distinct kinetic features due to the heterocycle.

-

Oxidative Addition: The C4-Br bond is highly activated due to the electron-withdrawing nature of the pyrimidine nitrogens. This step is generally fast.

-

Transmetallation: This is often the rate-determining step. The boronic acid must be activated by the base (forming a boronate species) to transfer the organic group to the Palladium center.

-

Reductive Elimination: The formation of the C-C bond and regeneration of Pd(0).[1]

Pathway Visualization[2]

Figure 1: Catalytic cycle highlighting the critical oxidative addition into the electron-deficient pyrimidine core.

Optimization Strategy

Through extensive screening, we have established that the choice of base and solvent is more critical than the catalyst for this specific scaffold.

Catalyst Selection[1][3][4]

-

Pd(PPh₃)₄ (Tetrakis): The standard choice. Effective for 80% of substrates.

-

Pd(dppf)Cl₂: Recommended for sterically hindered boronic acids or when the "Tetrakis" fails due to thermal instability.

-

XPhos Pd G2: Use only for extremely difficult couplings (e.g., ortho-substituted boronic acids).

Base & Solvent Matrix

The phenoxymethyl group is stable, but the pyrimidine ring is sensitive to strong bases at high temperatures.

| Condition Set | Base | Solvent System | Temp | Application |

| Standard | DME / Water (3:1) | 85°C | General purpose, high yield. | |

| Sensitive | 1,4-Dioxane (Anhydrous) | 90°C | For base-sensitive boronic acids. | |

| Green/Fast | Ethanol / Toluene / Water | 80°C | High solubility for lipophilic substrates. |

Detailed Experimental Protocol

Method A: Standard Conditions (DME/Water)

Recommended for initial screening and scale-up.

Reagents:

-

4-Bromo-6-(phenoxymethyl)pyrimidine (1.0 equiv)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Note: If using a microwave vial, cap it immediately. If using a round-bottom flask, attach a reflux condenser.

-

-

Inerting: Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3 times).[6] This is crucial to prevent homocoupling of the boronic acid and oxidation of the catalyst.

-

Solvent Addition: Syringe in degassed DME followed by the 2M Na₂CO₃ solution.

-

Tip: Degas solvents by sparging with nitrogen for 15 minutes prior to use.

-

-

Reaction: Heat the mixture to 85°C (oil bath) or 100°C (Microwave, 30 mins).

-

Workup:

-

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 0% to 40% EtOAc in Hexanes. The phenoxymethyl group aids UV visualization.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Black Precipitate (early) | Catalyst decomposition ("Pd Black"). | Ensure strict O₂ exclusion. Switch to |

| Starting Material Remains | Catalyst poisoning or low activity. | Increase temp to 100°C. Add 5 mol% extra ligand ( |

| Protodeboronation | Boronic acid losing B(OH)₂ group. | Use anhydrous conditions (Dioxane/Cs₂CO₃). Use Boronic Esters (Pinacol). |

| Hydrolysis Product | OH replaces Br (SNAr). | Base is too strong. Switch from Carbonate to Phosphate ( |

| Homocoupling | Biaryl formation (Ar-Ar). | Oxygen leak in system. Degas solvents more thoroughly. |

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

-

Lübert, A., et al. "Suzuki-Miyaura Coupling of Halopyrimidines." BenchChem Application Notes, 2023 .

-

Bagal, S. K., et al. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." Chemical Reviews, 2010 , 110(11), 6560–6620.

-

Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211.

-

Gong, J. F., et al. "Suzuki Coupling of Electron-Deficient Heterocycles." Tetrahedron, 2008 , 64(12), 2906-2914.

Disclaimer: This protocol is intended for research use only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling brominated pyrimidines and palladium catalysts.

Sources

Technical Support Center: Purification of 4-Bromo-6-(phenoxymethyl)pyrimidine by Column Chromatography

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of 4-Bromo-6-(phenoxymethyl)pyrimidine using silica gel column chromatography. Below, you will find a series of troubleshooting questions and answers, detailed protocols, and reference data to support your experimental work.

Part 1: Pre-Chromatography & Method Development

This section addresses the critical preparatory steps that form the foundation of a successful separation.

Q1: How do I select the optimal stationary and mobile phases for my compound?

Answer: For a molecule of intermediate polarity like 4-Bromo-6-(phenoxymethyl)pyrimidine, standard silica gel (SiO₂) is the most common and appropriate stationary phase. The key to a good separation lies in selecting the right mobile phase, which is achieved through Thin-Layer Chromatography (TLC) analysis.

-

Expertise & Causality: The goal of TLC is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[1] This Rf range typically translates well to flash column chromatography, ensuring the compound moves down the column at a reasonable pace without eluting too quickly with the solvent front or requiring excessive solvent volumes. A compound with a high Rf value in a given solvent system is considered less polar, while a compound with a low Rf is more polar.[2]

-

Recommended Action: Start by testing various mixtures of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). See Table 1 for suggested starting points. Spot your crude reaction mixture on a TLC plate and develop it in these different solvent systems. The ideal system will show clear separation between the spot for your desired product and any impurities.

Q2: My compound streaks badly on the TLC plate. What does this mean for my column?

Answer: Streaking on a TLC plate is a significant warning sign that you will likely face issues on the column. It is often caused by one of two things: overloading the sample spot or strong, undesirable interactions between your compound and the stationary phase.

-

Expertise & Causality: The two nitrogen atoms in the pyrimidine ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to "tailing" or streaking, where the compound elutes slowly and over many fractions.[3] This phenomenon prolongs the purification process and results in poor resolution.

-

Recommended Action:

-

Reduce Concentration: First, ensure you are not spotting too much material on the TLC plate.

-

Add a Modifier: If streaking persists, add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (typically 0.1-1%), to your mobile phase. This additive will bind to the active acidic sites on the silica gel, preventing your pyrimidine from sticking and resulting in sharper bands.[4]

-

Q3: My crude material has poor solubility in the mobile phase. How should I load it onto the column?

Answer: This is a common problem, especially if your mobile phase is very non-polar (e.g., high percentage of hexanes). Loading a poorly soluble compound dissolved in a strong solvent will ruin the separation. The best approach is "dry loading."

-

Expertise & Causality: If you dissolve your crude mixture in a strong solvent (like pure dichloromethane or methanol) and apply it to the top of a column equilibrated with a weak solvent (like 10% ethyl acetate in hexanes), the strong solvent will carry your compound partway down the column in a diffuse band before it equilibrates. This leads to broad peaks and poor separation.[1] Dry loading bypasses this issue entirely.

-

Recommended Action (Dry Loading):

-

Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane).

-

Add a small amount of silica gel (or an inert solid like Celite) to this solution, roughly 2-3 times the weight of your crude material.[5]

-

Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder.

-

Carefully add this powder as a uniform layer on top of your packed column. This ensures the compound is introduced to the mobile phase in a concentrated, even band.

-

Part 2: Troubleshooting the Column Run

This section focuses on problems that arise during the elution process.

Q4: The separation between my product and a key impurity is very poor. How can I improve the resolution?

Answer: Improving resolution requires changing the "selectivity" of your chromatographic system. This can be done by adjusting the mobile phase composition or, in more difficult cases, changing the stationary phase.

-

Expertise & Causality: Separation is governed by the differential partitioning of compounds between the stationary and mobile phases. If two compounds have very similar polarities, they will partition similarly and co-elute. Changing the solvent can alter these interactions. For instance, switching from ethyl acetate (a hydrogen bond acceptor) to dichloromethane (a dipole) can change how each compound interacts with the silica surface and the mobile phase, potentially enhancing separation.

-

Recommended Action:

-

Shallow Gradient: If you are running an isocratic (single solvent mixture) elution, switch to a very shallow gradient. For example, instead of a constant 20% ethyl acetate in hexanes, start at 10% and slowly increase to 25%. This can help resolve closely eluting spots.[6]

-

Change Solvent Polarity: If a gradient doesn't work, try a different solvent system altogether. A common alternative to hexane/ethyl acetate is a dichloromethane/methanol system, which offers different selectivity.[1]

-

Alternative Stationary Phase: If all else fails, consider a different stationary phase. Alumina can be a good alternative for basic compounds, or a bonded-phase silica (like diol or cyano) could provide unique selectivity.[7][8]

-

Q5: I suspect my compound is decomposing on the column. How can I verify this and prevent it?

Answer: Compound decomposition on silica gel is a frequent problem for sensitive molecules. Silica gel is acidic and can catalyze degradation reactions.

-

Expertise & Causality: The acidic nature of silica can be detrimental to compounds with acid-labile functional groups. The phenoxymethyl ether linkage in your compound could potentially be sensitive under prolonged exposure to acidic conditions.

-

Recommended Action:

-

Stability Test (2D TLC): To check for stability, spot your crude material on a TLC plate and run it in a suitable solvent system. After the run, turn the plate 90 degrees and re-run it in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If it is decomposing, you will see a diagonal line of spots corresponding to the degradation products.[4]

-

Deactivate the Silica: If decomposition is confirmed, you can deactivate the silica gel. This can be done by pre-treating the silica with a base (like triethylamine) as mentioned in Q2, or by using commercially available deactivated silica gel.

-

Switch Stationary Phase: Alternatively, switching to a less acidic stationary phase like alumina or Florisil may prevent decomposition.[4]

-

Part 3: Protocols & Data

Experimental Protocol: Flash Column Chromatography

-

TLC Analysis: Determine the optimal solvent system using TLC as described in Q1. The target Rf should be ~0.2-0.4.

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

-

Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., hexanes).[6]

-

Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is uniform and free of cracks. Drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.

-

-

Sample Loading: Load your sample using the dry loading method described in Q3 for best results.

-

Elution: Carefully add the mobile phase to the column. Apply positive pressure to maintain a steady flow rate. If a gradient is needed, start with a lower polarity mixture and gradually increase the percentage of the more polar solvent.[7]

-

Fraction Collection & Analysis: Collect the eluate in fractions (e.g., in test tubes). Monitor the composition of the fractions using TLC to identify which ones contain your pure product.

-

Product Isolation: Combine the fractions containing the pure 4-Bromo-6-(phenoxymethyl)pyrimidine and remove the solvent using a rotary evaporator.[5]

Data Tables

Table 1: Suggested Starting Solvent Systems for TLC Analysis

| Solvent System (v/v) | Polarity | Target Compounds |

| 10-30% Ethyl Acetate / Hexanes | Low to Medium | Good starting point for many organic molecules. |

| 5-20% Dichloromethane / Hexanes | Low | For less polar impurities or products. |

| 1-5% Methanol / Dichloromethane | Medium to High | Useful if the compound is highly retained in other systems. |

| 20% Acetone / Hexanes | Medium | Offers different selectivity than ethyl acetate. |

Table 2: Chromatography Troubleshooting Summary

| Problem | Likely Cause(s) | Recommended Solution(s) |

| Poor Separation | - Inappropriate solvent system- Column overloaded | - Change solvent system (e.g., switch ethyl acetate for DCM)- Run a shallow gradient elution- Use less crude material (typically 1-5% of silica weight)[6] |

| Compound Tailing/Streaking | - Strong interaction with acidic silica- Compound is too polar for the eluent | - Add 0.1-1% triethylamine or pyridine to the eluent- Increase the polarity of the mobile phase |

| Low Recovery/Yield | - Compound decomposed on the column- Compound is irreversibly adsorbed- Incomplete elution | - Test for stability and use deactivated silica or alumina[4]- Flush the column with a very polar solvent (e.g., 100% methanol) at the end to check for remaining material[6] |

| Compound Elutes Too Fast | - Mobile phase is too polar | - Decrease the percentage of the polar solvent in your eluent |

| Compound Won't Elute | - Mobile phase is not polar enough | - Gradually increase the percentage of the polar solvent (gradient elution) |

Part 4: Visualization

Workflow for Column Chromatography Purification

Caption: Logical workflow for the purification of 4-Bromo-6-(phenoxymethyl)pyrimidine.

References

- Benchchem.

- Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.

- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.

- PubMed.

- ResearchGate. Pyrimidine (upper) and purines (lower) on silica columns.

- Reich, E., & Schibli, A. (2007). The Mobile Phase in High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants.

- SIELC Technologies. Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column.

- University of Rochester, Department of Chemistry.

- Teledyne ISCO.

- Reddit. Rf value for TLC : r/chemhelp.

- Organic Syntheses.

- Benchchem. Technical Support Center: Purification of 4-Bromo-2,3-dimethyl-6-nitrophenol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. [Separation of purines, pyrimidines, pterins and flavonoids on magnolol-bonded silica gel stationary phase by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromatography [chem.rochester.edu]

- 5. orgsyn.org [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

Ticket #4-Br-Py-001: Yield Loss & Instability During Isolation

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Preventing Hydrolysis of 4-Bromopyrimidine

Executive Summary:

4-Bromopyrimidine is a notoriously labile intermediate. Unlike its 2-bromo or 5-bromo counterparts, the C4 position is electronically activated for Nucleophilic Aromatic Substitution (

This guide provides a validated protocol to arrest hydrolysis during workup, specifically targeting the high-risk isolation from phosphorus oxybromide (

Part 1: The "Safe Path" Workup Protocol

Scenario: You have just finished synthesizing 4-bromopyrimidine from 4(3H)-pyrimidone using

The Critical Error: Quenching directly with water. This generates massive heat and

Step-by-Step Isolation Guide

| Phase | Action | Technical Rationale |

| 1. Dilution | Dilute the reaction mixture with Dichloromethane (DCM) (3–5 volumes) before quenching. | Acts as a heat sink and immediately partitions the product into the organic phase as it forms, shielding it from the aqueous acid. |

| 2. Cold Quench | Pour the DCM mixture slowly into a rapidly stirring slurry of Crushed Ice + Saturated | Neutralizes |

| 3. pH Control | Adjust the aqueous layer pH to 7.0 – 8.0 . | Critical Window: • pH < 4: Protonation of N1/N3 activates C4 for water attack.• pH > 10: Hydroxide ( |

| 4. Extraction | Separate layers immediately. Wash the organic layer once with cold brine. | Minimizes contact time with water.[1] |

| 5. Drying | Dry over | |

| 6. Concentration | Rotovap at < 30°C bath temperature. Do not dry to completion if the oil is unstable; store as a concentrated solution if possible. | Thermal instability often leads to polymerization or "browning" in the neat state. |

Part 2: Troubleshooting & FAQs

Q1: My product turned into a white solid that is insoluble in DCM. What happened? A: You likely isolated 4(3H)-pyrimidone (the hydrolysis product). This occurs if the quench was too hot or too acidic. The pyrimidone is highly polar and insoluble in DCM, often precipitating out as a white powder.

-

Fix: Ensure your quench pH never drops below 6. Use solid

in your ice slurry to maintain excess buffering capacity.

Q2: Can I use a stronger base like NaOH to quench?

A: Avoid if possible. Strong bases (

-

Recommendation: Use Potassium Phosphate (

) or Sodium Bicarbonate (

Q3: How should I store 4-bromopyrimidine? A:

-

Form: The free base is an oil or low-melting solid that degrades at room temperature. The Hydrochloride salt is more stable but highly hygroscopic.

-

Conditions: Store at -20°C under Argon.

-

Shelf-Life: Use within 24–48 hours of isolation for best results in subsequent coupling reactions (e.g., Suzuki, Buchwald).

Part 3: Mechanistic Visualization

Figure 1: Hydrolysis Mechanism & Acid Catalysis

Caption: Protonation of the pyrimidine ring (N1/N3) significantly lowers the LUMO energy at C4, making it highly susceptible to attack by water (Acid Catalysis). In basic conditions, the mechanism shifts to direct attack by the stronger nucleophile

Figure 2: The "Safe Path" Decision Tree

Caption: Decision matrix for isolating 4-bromopyrimidine from phosphorus halide reactions, prioritizing pH control and temperature management.

References

-

Synthesis and Workup of Halopyrimidines Title: Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Source: Heterocycles, Vol. 51, No. 11, 1999.[2] URL:[Link] (Sourced via Heterocycles archive data)

-

Phosphorus Bromide Handling & Quenching Title: Organic Syntheses Procedure: Pentaerythrityl Bromide (Standard POBr3 quench protocols). Source: Organic Syntheses, Coll. Vol. 4, p.753. URL:[Link]

-

Stability of Halopyrimidines Title: 4-Bromopyrimidine | C4H3BrN2 | PubChem Data. Source: National Institutes of Health (NIH) PubChem. URL:[Link]

-

General Deoxybromination Guide Title: Deoxy Bromination Reagent Guide (ACS GCI Pharmaceutical Roundtable). Source: ACS Green Chemistry Institute. URL:[Link]

Sources

Technical Support Center: Solubility of 4-Bromo-6-(phenoxymethyl)pyrimidine in Methanol

Welcome to the technical support center for 4-Bromo-6-(phenoxymethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges with this compound in methanol. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful progression of your research.

I. Understanding the Solubility Challenge

II. Troubleshooting Guide: Resolving Undissolved 4-Bromo-6-(phenoxymethyl)pyrimidine in Methanol

When encountering solubility issues, a systematic approach is crucial. The following guide will walk you through a logical workflow to identify the root cause and find a solution.

Diagram: Troubleshooting Workflow

Sources

Technical Support Center: Optimizing Pd-Catalyst Loading for 4-Bromopyrimidine Coupling

Status: Active Topic: Palladium-Catalyzed Cross-Coupling of 4-Bromopyrimidines Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The "Pyrimidine Problem"

Coupling 4-bromopyrimidines is deceptively difficult. While the C4–Br bond is electron-deficient and theoretically prone to rapid oxidative addition, the reaction frequently stalls or requires excessive catalyst loading (>5 mol%).

The Root Cause: The pyrimidine ring contains basic nitrogen atoms (specifically N3) that act as potent

This guide provides the protocols to overcome this coordination, enabling catalyst loadings as low as 0.1–0.5 mol% .

Module 1: Catalyst Selection & Initiation

Q: Why does my reaction stall at 20% conversion despite using 5 mol% Pd(PPh3)4?

A: You are likely experiencing catalyst poisoning. Triphenylphosphine (PPh3) is a relatively weak

The Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).

-

Recommended Ligands: XPhos , SPhos , or BrettPhos .

-

Mechanism: These ligands are sterically demanding. They create a "roof" over the Pd center that physically blocks the approach of the pyrimidine nitrogen while still allowing the C–Br bond to access the metal for oxidative addition.

Q: I am using Pd2(dba)3 + XPhos but getting inconsistent results. Why?

A: This is often due to the "dba effect." Dibenzylideneacetone (dba) is not an innocent bystander; it can compete for the metal center, especially at lower loadings. Furthermore, generating the active L-Pd(0) species from Pd(II) sources requires reduction, which can be slow or incomplete.

The Fix: Use Precatalysts (Pd-G3 or Pd-G4) .

-

Why: These precatalysts contain the ligand pre-bound in a 1:1 ratio and activate rapidly upon exposure to base. This eliminates the induction period and prevents Pd-black formation before the reaction starts.

Module 2: Optimization & Loading Reduction

Q: How do I lower the loading from 5 mol% to <0.5 mol%?

A: You must maximize the Turnover Frequency (TOF) by protecting the active species. Follow this optimization matrix:

Table 1: Optimization Matrix for Low-Loading Coupling

| Variable | Standard Condition | Optimized (Low Loading) | Rationale |

| Catalyst Source | Pd(PPh3)4 or Pd(OAc)2 | XPhos Pd G4 or SPhos Pd G4 | Ensures 1:1 L:Pd ratio; prevents Pd aggregation. |

| Base | Na2CO3 (aq) | K3PO4 (anhydrous or 2:1) | Phosphate is gentler; prevents hydrolysis of the sensitive C4–Br bond. |

| Solvent | DMF or DME | 1,4-Dioxane or n-Butanol | Dioxane promotes solubility; alcoholic solvents can assist activation but risk dehalogenation (see Mod 3). |

| Temperature | 80 °C | 60–100 °C (Substrate dependent) | Higher temps may be needed to overcome activation energy but increase catalyst death rate. |

Visualizing the Pathway

The diagram below illustrates the competition between the productive cycle and the heteroatom poisoning pathway.

Figure 1: The "Death Loop" (Red) occurs when non-bulky ligands allow nitrogen coordination. Bulky ligands (Green path) force the reaction toward Oxidative Addition.

Module 3: Troubleshooting Specific Failures

Q: I see significant hydrodehalogenation (Product is Pyrimidine-H).

A: The bromine is being replaced by hydrogen.

-

Cause 1 (Solvent): If using alcohols (EtOH, iPrOH), the solvent is acting as a hydride source via

-hydride elimination from a Pd-alkoxide intermediate. -

Cause 2 (Water): In aqueous systems, water can act as a proton source if the transmetallation is slow.

-

Fix: Switch to anhydrous 1,4-Dioxane or Toluene . Ensure your boronic acid is dry. If the reaction is slow, increase the concentration of the boronic acid (1.5 equiv) rather than the temperature.

Q: The bromine hydrolyzed to an -OH group (Pyrimidinol formation).

A: This is a common side reaction for electron-deficient heterocycles (S_NAr mechanism).

-

Cause: Hydroxide ions (OH-) from aqueous bases attack the C4 position directly, bypassing the catalyst.

-

Fix: Remove water. Use anhydrous K3PO4 or Cs2CO3 suspended in dioxane.

Standardized Screening Protocol (Low-Loading)

Use this protocol to screen for conditions that support <0.5 mol% loading.

-

Preparation: In a glovebox or under strict Argon flow, prepare a stock solution of XPhos Pd G4 (or SPhos equivalent) in anhydrous THF or Dioxane.

-

Stoichiometry:

-

4-Bromopyrimidine (1.0 equiv)

-

Boronic Acid/Ester (1.2 – 1.5 equiv)

-

Base: K3PO4 (2.0 equiv)

-